molecular formula C14H12N2O5S B1638523 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid

Cat. No.: B1638523
M. Wt: 320.32 g/mol
InChI Key: GADUUVISAXGZBM-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid is a complex organic compound that belongs to the class of pyranopyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid typically involves multi-step reactions. One common method involves the reaction of appropriate pyrazole derivatives with sulfonic acid groups under controlled conditions. For instance, the compound can be synthesized by stirring the reactants in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by oxidation using activated manganese dioxide (MnO2) in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate specific reaction steps .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels and neural function . The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This functional group also contributes to its potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C14H12N2O5S/c1-8-7-12(17)21-14-13(8)9(2)15-16(14)10-3-5-11(6-4-10)22(18,19)20/h3-7H,1-2H3,(H,18,19,20)

InChI Key

GADUUVISAXGZBM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)S(=O)(=O)O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)S(=O)(=O)O)C

Origin of Product

United States

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